molecular formula C10H22N2 B1277024 N-Cyclohexyl-N'-ethyl-1,2-ethanediamine CAS No. 41239-36-5

N-Cyclohexyl-N'-ethyl-1,2-ethanediamine

Cat. No. B1277024
CAS RN: 41239-36-5
M. Wt: 170.3 g/mol
InChI Key: YVWCJMITLSXEQB-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-ethyl-1,2-ethanediamine is a derivative of ethylenediamine where one of the amine groups is modified with a cyclohexyl group and the other with an ethyl group. This modification can potentially alter the chemical and physical properties of the molecule, as well as its reactivity and biological activity. Although the provided papers do not directly discuss N-Cyclohexyl-N'-ethyl-1,2-ethanediamine, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-component cyclization reactions, as seen in the study of the cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one . This process, which proceeds under mild conditions, could potentially be adapted for the synthesis of N-Cyclohexyl-N'-ethyl-1,2-ethanediamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Cyclohexyl-N'-ethyl-1,2-ethanediamine can be complex, with potential for various tautomeric forms. For instance, a chiral Schiff base dye derived from 1,2-ethanediamine was found to exist in the enol-imine tautomer, stabilized by intramolecular hydrogen bonds . This suggests that N-Cyclohexyl-N'-ethyl-1,2-ethanediamine could also exhibit tautomerism, which would be an important consideration in its molecular structure analysis.

Chemical Reactions Analysis

The reactivity of ethylenediamine derivatives can be influenced by the substituents attached to the nitrogen atoms. The Schiff base dye mentioned earlier exhibits specific photophysical properties and has been studied for its antifungal activity through molecular docking . Similarly, the reactivity of N-Cyclohexyl-N'-ethyl-1,2-ethanediamine would be expected to be influenced by its cyclohexyl and ethyl substituents, which could affect its chemical reactions and potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylenediamine derivatives are closely related to their molecular structure. For example, the Schiff base dye's crystal packing is influenced by various intermolecular interactions, which also affect its photophysical properties . The novel methylene modified cyclohexyl ethylenediamine-N,N'-diacetate ligands and their platinum(IV) complexes show strong antitumor potential and a mechanism of action involving apoptosis induction . These findings suggest that the physical and chemical properties of N-Cyclohexyl-N'-ethyl-1,2-ethanediamine would need to be studied in detail to understand its solubility, stability, and potential biological activities.

Scientific Research Applications

Lipophilicity in Antiproliferative Compounds

Tubić et al. (2017) examined ester derivatives of 1,2-ethanediamine compounds with antiproliferative activity. They determined their lipophilicity data, crucial for predicting the lipophilicity of potential in vivo metabolites of such compounds, which is vital in drug development. The study's model showed a strong correlation between lipophilicity parameters and antiproliferative activity observed in previous studies (Tubić et al., 2017).

Radiopharmaceutical Applications

Ramogida et al. (2015) synthesized and evaluated chiral acyclic ligands derived from 1,2-ethylenediamine for their potential as chelating agents in radiopharmaceutical applications. These ligands, including N,N'-bis(2-hydroxycyclohexyl)ethane-1,2-diamine, showed high thermodynamic stability and effectiveness in radiolabeling, indicating their potential in radiopharmaceutical development (Ramogida et al., 2015).

Antimicrobial Activity

Musa et al. (2010) studied the antimicrobial activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives. They found significant antimicrobial activity against various bacteria, indicating the potential of these compounds in developing new antimicrobial agents (Musa et al., 2010).

Catalysis in Alkene Epoxidation

Jiang et al. (2013) explored the use of gallium(III) complexes with N-donor ligands, including 1,2-ethanediamine, in catalyzing olefin epoxidation. This study highlighted the potential of these complexes in industrial applications for the synthesis of epoxides, a valuable chemical intermediate (Jiang et al., 2013).

Fluorescence Sensors

Hazneci et al. (2004) developed optical pH sensors using newly synthesized Schiff bases derived from 1,2-ethanediamine. These sensors showed a significant optical response to pH changes, making them useful in various analytical applications (Hazneci et al., 2004).

MRI Contrast Agents

Zhang et al. (2011) investigated the potential of the ligand N,N'-bis(2-pyridylmethyl)-bis(ethylacetate)-1,2-ethanediamine in developing MRI contrast agents. This research contributes to the ongoing efforts to create more effective and safer contrast agents for medical imaging (Zhang et al., 2011).

Safety And Hazards

“N-Cyclohexyl-N’-ethyl-1,2-ethanediamine” is labeled as an irritant . This means it may cause skin and eye irritation, and may be harmful if inhaled or swallowed. Always handle such compounds with appropriate safety measures.

properties

IUPAC Name

N'-cyclohexyl-N-ethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-2-11-8-9-12-10-6-4-3-5-7-10/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWCJMITLSXEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428257
Record name N-Ethyl-N'-cyclohexyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-N'-ethyl-1,2-ethanediamine

CAS RN

41239-36-5
Record name N-Ethyl-N'-cyclohexyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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